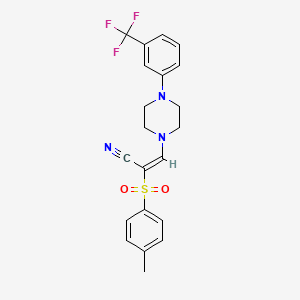

2-Amino-6-bromo-4-tert-butylphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-6-bromo-4-tert-butylphenol is a chemical compound with the molecular formula C10H15NO. It appears as a white to brown crystalline powder . It is soluble in ethanol, ether, and chloroform, but it is difficult to dissolve in benzene and almost insoluble in cold water .

Physical And Chemical Properties Analysis

2-Amino-6-bromo-4-tert-butylphenol has a melting point of 160-163 °C (lit.), a boiling point of 293.09°C (rough estimate), and a density of 1.0203 (rough estimate). Its refractive index is estimated to be 1.5290 .科学的研究の応用

Coordination Chemistry and Catalysis

Studies have shown that derivatives of 2-Amino-6-bromo-4-tert-butylphenol are crucial in synthesizing metal complexes with potential catalytic, magnetic, and electronic properties. For instance, compounds like 2-amino-4,6-di-tert-butylphenol have been used to create copper complexes exhibiting strong ferromagnetic exchange due to the unique magnetic orbitals of metal and ligand, which couple ferromagnetically, offering insights into molecular spin states (Speier, Csihony, Whalen, & Pierpont, 1996). Similarly, coordination chemistry involving these compounds with transition metals like vanadium, chromium, and iron has been explored, revealing the non-innocent behavior of aminophenolato ligands and their capacity for oxidation to iminobenzosemiquinonato forms, which has implications for the development of new materials with specific electronic structures (Chun, Verani, Chaudhuri, Bothe, Bill, Weyhermüller, & Wieghardt, 2001).

Antimicrobial and Catalytic Activities

The antimicrobial and catalytic activities of complexes formed with 2-Amino-6-bromo-4-tert-butylphenol derivatives have been a subject of research, highlighting their potential in medical and industrial applications. For example, manganese(IV)-radical complexes synthesized using o-aminophenol ligands have demonstrated catalytic activity mimicking the enzyme catechol oxidase, which is vital for oxidative C-C coupling reactions (Mukherjee, Weyhermüller, Bothe, Wieghardt, & Chaudhuri, 2004). This finding suggests the potential use of such complexes in synthetic chemistry and biotechnology.

Molecular Electronics and Magnetism

The molecular and electronic structures of complexes involving 2-Amino-6-bromo-4-tert-butylphenol derivatives have been explored, with studies focusing on their potential applications in molecular electronics and as materials with unique magnetic properties. The synthesis of molybdenum(VI) complexes, for instance, highlights the competition between metal-ligand and metal-amidophenoxide π bonding, which could be leveraged in designing molecular devices and materials with specific electronic functionalities (Kopec, Shekar, & Brown, 2012).

Synthesis and Application of Dendrimers

The synthesis and characterization of dendrimers utilizing 2-Amino-6-bromo-4-tert-butylphenol derivatives have also been reported, with research indicating their potential in creating "willowlike" thermotropic dendrimers. These dendrimers could have applications in material science, particularly in the development of new types of liquid crystals and materials with specific thermal properties (Percec, Chu, & Kawasumi, 1994).

Safety and Hazards

2-Amino-6-bromo-4-tert-butylphenol is labeled as harmful (Xn) and has hazard codes of 20/21/22-36/37/38, indicating that it can cause irritation to the eyes, skin, and respiratory system. Safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes. Personal protective equipment should be used, and the area should be well ventilated .

作用機序

Target of Action

It’s known that the compound can be used to prepare biologically important 2-(pyridyl)benzoxazole derivatives .

Mode of Action

The compound’s mode of action involves reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . The compound can undergo SN1 or SN2 reactions at the benzylic position . The choice between SN1 and SN2 depends on the degree of substitution at the benzylic position .

Biochemical Pathways

The compound is used in the synthesis of 2-(pyridyl)benzoxazole derivatives , which suggests it may influence the biochemical pathways these derivatives act upon.

Result of Action

The compound’s use in synthesizing biologically important 2-(pyridyl)benzoxazole derivatives suggests it may have significant molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-6-bromo-4-tert-butylphenol. For instance, the compound’s reactions at the benzylic position can be influenced by factors such as temperature and the presence of other reactive species . .

特性

IUPAC Name |

2-amino-6-bromo-4-tert-butylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,13H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRPBRKYAQLZGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Br)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-bromo-4-tert-butylphenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2995423.png)

![4-(N,N-dimethylsulfamoyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2995426.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B2995428.png)

![N-[2-anilino-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2995441.png)

![Ethyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2995443.png)